7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid

概要

説明

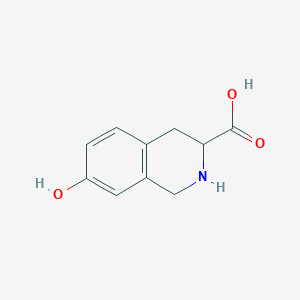

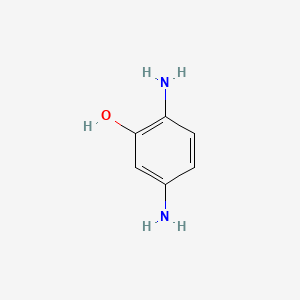

7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid is a synthetic opioid that is chemically related to morphine . It is a constrained analog of phenylalanine (Phe) and has been identified as a core structural element present in several peptide-based drugs .

Synthesis Analysis

The synthesis of 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid involves cyclizing the benzylamine to the ether linker of the (5-cyano-3-pyridinyl)methoxy moiety .Molecular Structure Analysis

The molecular structure of 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid is represented by the formula C10H11NO3 . The InChI code for this compound is 1S/C10H11NO3/c12-8-2-1-6-4-9 (10 (13)14)11-5-7 (6)3-8/h1-3,9,11-12H,4-5H2, (H,13,14) .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 193.2 . The storage temperature is 2-8°C and it should be kept in a dark place .科学的研究の応用

Peptide-Based Drug Development

This compound is a constrained analog of phenylalanine and has been identified as a core structural element in several peptide-based drugs, playing a significant role in their biological activity .

Inflammation and Apoprotein B-100 Biosynthesis Inhibition

It has been used in the synthesis of compounds that inhibit inflammation and apoprotein B-100 biosynthesis, which is crucial for lipid metabolism .

Matrix-Degrading Metalloproteinase Inhibition

The compound also contributes to the synthesis of inhibitors for matrix-degrading metalloproteinases, which are involved in tissue remodeling and degradation .

PD-1/PD-L1 Protein-Protein Interaction Inhibition

A series of derivatives containing this compound have been designed to inhibit the PD-1/PD-L1 protein-protein interaction, which is an important target in cancer immunotherapy .

作用機序

Target of Action

7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .

Mode of Action

It’s known that thiq based compounds interact with their targets, leading to changes that result in their biological activity .

Biochemical Pathways

Thiq based compounds are known to exert diverse biological activities, suggesting they may affect multiple pathways .

Result of Action

Thiq based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Safety and Hazards

The compound has a GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

将来の方向性

特性

IUPAC Name |

7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c12-8-2-1-6-4-9(10(13)14)11-5-7(6)3-8/h1-3,9,11-12H,4-5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIKCRLDSCSWXML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC2=C1C=CC(=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30403207 | |

| Record name | 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30403207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid | |

CAS RN |

35186-98-2 | |

| Record name | 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30403207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid structure in medicinal chemistry?

A1: The 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid structure, often abbreviated as Tic, serves as a valuable scaffold in designing enzyme inhibitors. [] Specifically, it has shown promise in developing inhibitors for the hepatitis C virus NS3 protease [] and N-type calcium channels. [] This structural motif allows for diverse modifications, enabling researchers to optimize interactions with target proteins and potentially improve potency and selectivity.

Q2: How is 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid employed in developing macrocyclic inhibitors for the hepatitis C virus NS3 protease?

A2: Researchers have utilized 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid as a central building block to create macrocyclic inhibitors targeting the hepatitis C virus NS3 protease. [] The carboxylic acid group within the Tic structure is crucial for forming an amide bond with peptide fragments, ultimately leading to cyclization. [] This macrocyclization strategy aims to enhance binding affinity to the protease through additional interactions, such as contact with the Ala156 methyl group within the enzyme's active site. []

Q3: Can you elaborate on the structure-activity relationship studies involving the tyrosine residue and its analogue, 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, in omega-conotoxin GVIA?

A3: Research on omega-conotoxin GVIA, a peptide that blocks N-type calcium channels, has highlighted the importance of the tyrosine residue at position 13 for its activity. [] Substituting this tyrosine with 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, a constrained analogue mimicking tyrosine's structure, allowed researchers to probe the role of the tyrosine side chain and its hydroxyl group. [] These studies indicated that both the orientation and presence of the hydroxyl group significantly influence the peptide's potency, suggesting a crucial role of this functional group in interacting with the target calcium channel. []

Q4: What synthetic improvements have been made in the synthesis of (3R)-2-(tert-butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid?

A5: Recent research has focused on optimizing the synthesis of (3R)-2-(tert-butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, a valuable chiral building block. [] A key improvement involves modifying the Pictet-Spengler reaction, a crucial step in the synthesis. [] This modification significantly enhances the yield to 95% while minimizing racemization to 7% or less. [] Furthermore, implementing a recrystallization step increases the enantiomeric excess of the final product to an impressive 99.4%. [] These advancements contribute to a more efficient and cost-effective production of this important compound.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2S)-2,3-di(hexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1598327.png)

![Heptanal, 2-[(4-methylphenyl)methylene]-](/img/structure/B1598328.png)